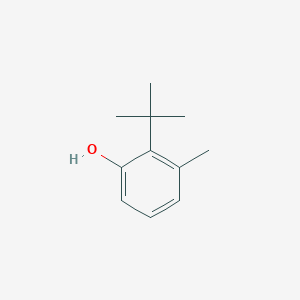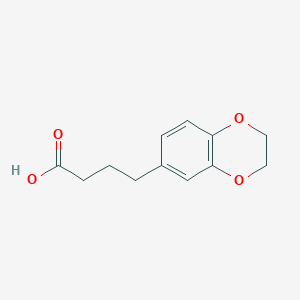
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing the 2,3-dihydro-1,4-benzodioxin subunit, such as 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, involves multiple steps including condensation, cyclization, and functional group transformations. Vazquez, Rosell, and Pujol (1996) describe the synthesis of carboxylic acids with anti-inflammatory properties, highlighting the utility of the 2,3-dihydro-1,4-benzodioxin subunit in medicinal chemistry (Vazquez, Rosell, & Pujol, 1996).
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity :
- Racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its enantiomers have been synthesized and tested for anti-inflammatory properties. The highest activity was exhibited by compound biS-3 (Vazquez, Rosell, & Pujol, 1997).
- Similar carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit have been synthesized, showing comparable potency to Ibuprofen in anti-inflammatory assays (Vazquez, Rosell, & Pujol, 1996).
Bacterial Biofilm Inhibition and Cytotoxicity :
- N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been synthesized and tested for bacterial biofilm inhibition and cytotoxicity. Some compounds showed suitable inhibitory action against the biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, with moderate cytotoxicity (Abbasi et al., 2020).
Antibacterial and Enzyme Inhibitory Activity :
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives have shown potent antibacterial properties and moderate enzyme inhibitory activity (Abbasi et al., 2017).
Anticonvulsant Activity :
- Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and evaluated for anticonvulsant activity (Arustamyan et al., 2019).
Chiral Synthon in Pharmaceutical Applications :
- The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, valuable chiral synthons, are used in enantiospecific synthesis of therapeutic agents such as (S)-doxazosin mesylate and others. A study has characterized an enzyme from Alcaligenes faecalis for efficient production of these enantiomers (Mishra et al., 2016).
Antimicrobial and Antifungal Activity :
- Various derivatives of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid have been synthesized and evaluated for antimicrobial and antifungal activities. Some compounds were found to have significant antibacterial and antifungal potential, with low hemolytic activity (Abbasi et al., 2020).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRXHHGVUYVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379671 | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid | |
CAS RN |
14939-93-6 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14939-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



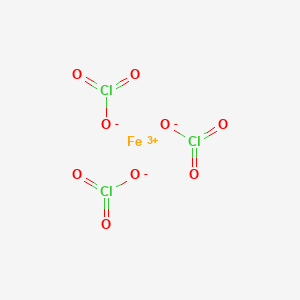
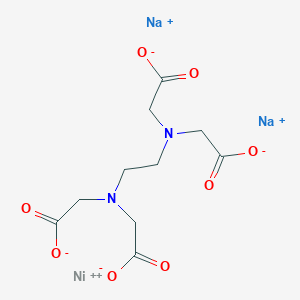
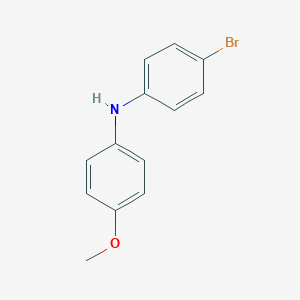
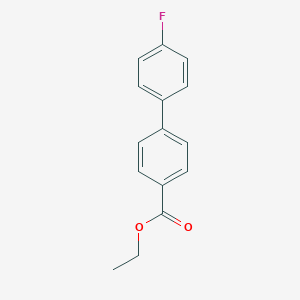
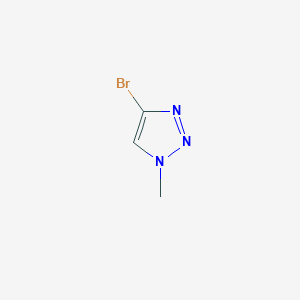
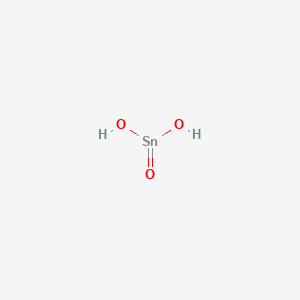
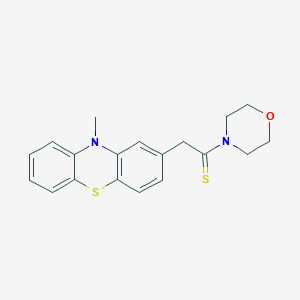
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
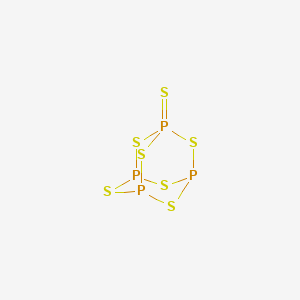
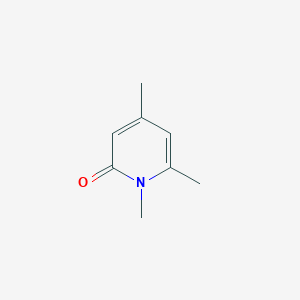
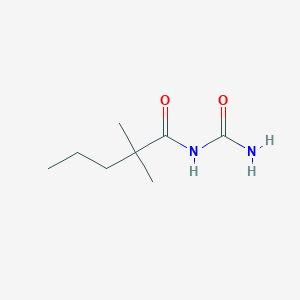
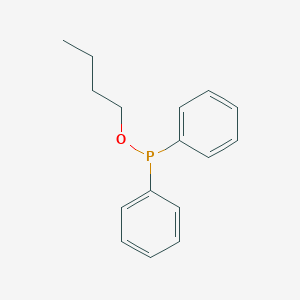
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
